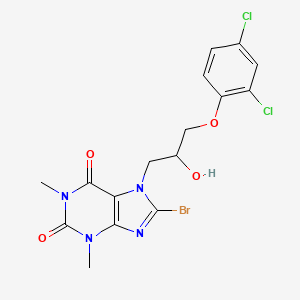
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'FM-381' and has been studied extensively for its pharmacological properties.
科学的研究の応用
Cerebrovasodilatation and Anticonvulsant Properties
Compounds similar to N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, such as sulfonamide derivatives, have been explored for their potential in cerebrovasodilatation and as anticonvulsants. For instance, sulfones with halo substituents have shown high activity in increasing cerebral blood flow in animals without significant diuresis, indicating their potential in treating cerebral ischemia and seizures (Barnish et al., 1981).
Antimicrobial Activities
The synthesis of structurally complex derivatives incorporating thiophene and sulfonamide groups has been reported to yield compounds with significant antimicrobial activities. Such derivatives have demonstrated effectiveness against a variety of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Babu et al., 2013).
Carbonic Anhydrase Inhibition
Related compounds have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have shown nanomolar inhibitory concentrations against several isoenzymes, suggesting their applicability in treating conditions like glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).
Chemosensor Applications
Certain sulfonamide derivatives have been utilized in the development of chemosensors for detecting metal ions and anions. These sensors exhibit high selectivity and sensitivity, making them useful in environmental monitoring and analytical chemistry (Meng et al., 2018).
Aldose Reductase Inhibition with Antioxidant Activity
Sulfonamide derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes. These compounds also exhibited potent antioxidant potential, suggesting a dual approach to managing diabetic complications (Alexiou & Demopoulos, 2010).
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-12-14(8-9-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXFKOTGVVKNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)
![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)

![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)


![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)
![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)
![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)